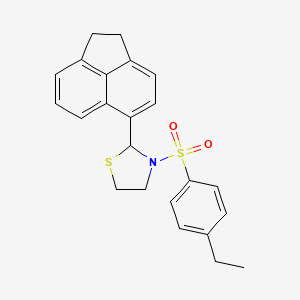
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-ethylphenyl)sulfonyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a dihydroacenaphthylene group and an ethylbenzenesulfonyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of 1,2-dihydroacenaphthylene with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with thiazolidine-2-thione to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学研究应用
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
- 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE
- 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDINE
Uniqueness
Compared to similar compounds, 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE exhibits unique chemical properties due to the presence of the ethyl group on the benzenesulfonyl moiety. This structural feature may influence its reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C23H23NO2S2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-ethylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C23H23NO2S2/c1-2-16-6-11-19(12-7-16)28(25,26)24-14-15-27-23(24)21-13-10-18-9-8-17-4-3-5-20(21)22(17)18/h3-7,10-13,23H,2,8-9,14-15H2,1H3 |
InChI 键 |
QVLPRVBLCBPOJX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


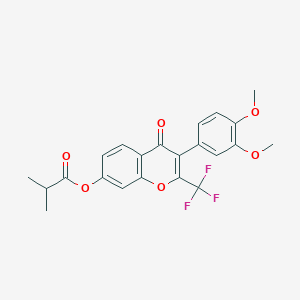
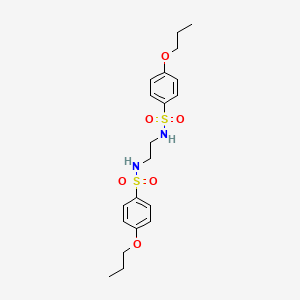
![N-{2-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11645923.png)
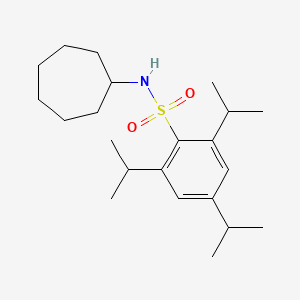
![4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11645932.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11645939.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B11645940.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645949.png)
![10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11645951.png)

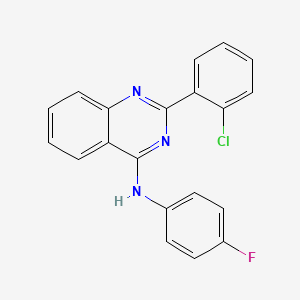
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11645970.png)
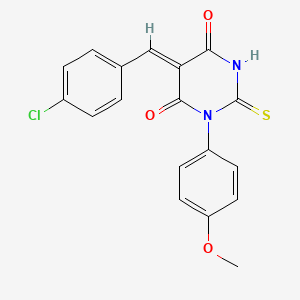
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645989.png)
